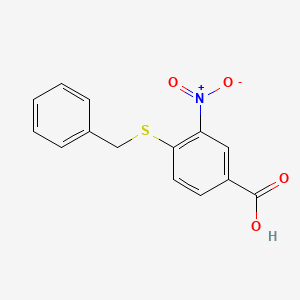![molecular formula C13H20N2O4S B1517203 5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid CAS No. 1042503-62-7](/img/structure/B1517203.png)
5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid
説明
5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid is a chemical compound with the molecular formula C13H20N2O4S and a molecular weight of 300.37 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid are not fully detailed in the search results. The molecular weight is 300.37 , and the molecular formula is C13H20N2O4S .科学的研究の応用
Mesalamine's Efficacy in Ulcerative Colitis Treatment
Clinical studies have demonstrated the effectiveness of mesalamine (5-aminosalicylic acid, a derivative of sulfasalazine) in the treatment of distal ulcerative colitis. Notably, a comparison between orally administered mesalamine and sulfasalazine showed higher mucosal concentrations of 5-ASA achieved with sulfasalazine, which correlates with its therapeutic efficacy. This suggests that the measurement of mucosal 5-ASA concentrations could serve as a marker for estimating the efficacy of treatment in distal ulcerative colitis (Naganuma et al., 2001).
5-ASA Enemas in Refractory Distal Ulcerative Colitis
In cases of distal ulcerative colitis unresponsive to standard therapy, 5-ASA enemas have been shown to result in significant short-term clinical and sigmoidoscopic improvement in a majority of patients, suggesting their effectiveness as an alternative treatment strategy (Friedman et al., 1986).
Distribution of Mesalamine Enemas
The distribution of mesalamine enemas in patients with active distal ulcerative colitis has been mapped, demonstrating that when administered as recommended, these enemas effectively reach as far as the splenic flexure, supporting their use for segmental colitis of the descending colon (Chapman et al., 1992).
Optimal Dosage for Rectal 5-ASA Administration
A double-blind study investigating the minimum effective dosage of 5-ASA administered as a rectal enema for treating mild to moderate distal ulcerative colitis found that 1 g of 5-ASA is a sufficient dosage. This indicates that lower doses can be effective, potentially reducing the risk of side effects associated with higher doses (Campieri et al., 1991).
特性
IUPAC Name |
5-[3-(dimethylamino)propylsulfamoyl]-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-10-5-6-11(9-12(10)13(16)17)20(18,19)14-7-4-8-15(2)3/h5-6,9,14H,4,7-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWHLARTWMVCMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B1517145.png)








![4-[(6-Aminopyridin-3-yl)oxy]benzonitrile](/img/structure/B1517167.png)
![2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline](/img/structure/B1517168.png)

